3-(4-Bromo-2-fluorophenyl)propan-1-amine
Overview
Description
3-(4-Bromo-2-fluorophenyl)propan-1-amine is an organic compound characterized by a bromine atom and a fluorine atom on a phenyl ring, which is attached to a propylamine chain
Mechanism of Action
- The primary target of 3-(4-Bromo-2-fluorophenyl)propan-1-amine is likely a specific receptor or enzyme within the body. Unfortunately, specific information about its exact target remains limited in the available literature .
Target of Action
Keep in mind that further research is needed to fully elucidate the precise mechanisms and effects of this compound. If more data becomes available, our understanding may improve. 🌟
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Bromination and Fluorination: Starting with 4-bromophenol, the compound can be fluorinated at the 2-position using suitable fluorinating agents.
Amination: The resulting 4-bromo-2-fluorophenol can then undergo amination to introduce the propylamine group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the bromination of phenol derivatives, followed by fluorination and amination steps. These processes are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromo-2-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to an amide or nitro group.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming a different compound.
Substitution: Substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Common reagents include hydrogen gas (H₂) and palladium on carbon (Pd/C).
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) and various halides.
Major Products Formed:
Oxidation: Amides, nitro compounds.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3-(4-Bromo-2-fluorophenyl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-(4-Bromo-2-fluorophenyl)propan-1-amine is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring. Similar compounds include:
3-(4-Bromophenyl)propan-1-amine: Lacks the fluorine atom.
3-(2-Fluorophenyl)propan-1-amine: Lacks the bromine atom.
3-(4-Bromo-2-chlorophenyl)propan-1-amine: Contains a chlorine atom instead of fluorine.
Properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6H,1-2,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPANZKFIPNQBFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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